1,3-Dichloropropan-2-yl acetate

thermal rearrangement regioisomer interconversion ion-pair mechanism

1,3-Dichloropropan-2-yl acetate (CAS 3674-10-0), also referred to as 2-chloro-1-(chloromethyl)ethyl acetate, is a halogenated organic ester with the molecular formula C₅H₈Cl₂O₂ and a molecular weight of approximately 171.02 g/mol. It is a colorless liquid with a reported density of 1.139 g/cm³ and a boiling point of 228.1°C at 760 mmHg.

Molecular Formula C5H8Cl2O2
Molecular Weight 171.02 g/mol
CAS No. 3674-10-0
Cat. No. B12007525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloropropan-2-yl acetate
CAS3674-10-0
Molecular FormulaC5H8Cl2O2
Molecular Weight171.02 g/mol
Structural Identifiers
SMILESCC(=O)OC(CCl)CCl
InChIInChI=1S/C5H8Cl2O2/c1-4(8)9-5(2-6)3-7/h5H,2-3H2,1H3
InChIKeyGMJXGKIVPQLXCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dichloropropan-2-yl Acetate (CAS 3674-10-0): Core Properties and Comparator Context for Procurement


1,3-Dichloropropan-2-yl acetate (CAS 3674-10-0), also referred to as 2-chloro-1-(chloromethyl)ethyl acetate, is a halogenated organic ester with the molecular formula C₅H₈Cl₂O₂ and a molecular weight of approximately 171.02 g/mol [1]. It is a colorless liquid with a reported density of 1.139 g/cm³ and a boiling point of 228.1°C at 760 mmHg . The compound serves as a versatile intermediate in organic synthesis, where its ester functionality enables distinct reactivity profiles—including hydrolysis, transesterification, and nucleophilic substitution—compared to non-ester analogs [2]. Structurally, it exists as a symmetric 1,3-dichloro-2-propyl ester and is chemically related to regioisomers such as 2,3-dichloropropyl acetate (CAS 589-96-8), with which it shares the same molecular formula but differs in chlorine positioning and resultant chemical behavior [3].

Why Generic 1,3-Dichloropropan-2-yl Acetate Substitution Fails: Regioisomer-Dependent Reactivity Drives Procurement Specificity


Generic substitution of 1,3-dichloropropan-2-yl acetate with a chloropropyl acetate regioisomer or a non-ester analog introduces quantifiable differences in thermodynamic behavior, hydrolytic kinetics, and synthetic utility that can compromise experimental reproducibility or process outcomes. The compound is not a commodity halogenated ester; its specific 1,3-dichloro-2-propyl substitution pattern governs a unique thermal equilibrium with 2,3-dichloropropyl acetate via an intermolecular ion-pair pathway—a behavior absent in the alternative regioisomer or in 1,3-dichloropropan-2-ol [1]. Furthermore, chloro-substituted alkyl acetates as a class exhibit hydrolysis rate constants that vary substantially depending on chlorine substitution position and number, making cross-substitution of similar esters chemically non-equivalent [2]. For procurement decisions, particularly in multistep syntheses where regiochemical integrity is critical or in applications requiring predictable hydrolytic stability, substitution without verification of these differential properties carries a defined risk of altered reaction profiles and lower yields. The following quantitative evidence substantiates these selection-critical distinctions.

Quantitative Differentiation of 1,3-Dichloropropan-2-yl Acetate (CAS 3674-10-0) Against Comparators: A Procurement Evidence Guide


Thermal Equilibrium with 2,3-Dichloropropyl Acetate: A Regioisomer-Specific Interconversion Not Observed in Alternative Esters

1,3-Dichloropropan-2-yl acetate (1a) and 2,3-dichloropropyl acetate (2a) undergo thermal equilibration via an intermolecular pathway involving solvent-separated ion pairs [1]. This interconversion is specific to the 1,3-dichloro-2-propyl vs. 2,3-dichloropropyl regioisomer pair and does not occur with 1,3-dichloropropan-2-ol or other non-ester analogs. The equilibrium constant and interconversion rate are governed by the chlorine substitution pattern on the propyl backbone and the presence of the ester leaving group, making the compound chemically distinct from other halogenated esters that lack this rearrangement capability.

thermal rearrangement regioisomer interconversion ion-pair mechanism

Hydrolysis Kinetics of Chloro-Substituted Alkyl Acetates: Substitution Pattern Governs Rate Constants

Kinetic studies on the neutral and acid-catalyzed hydrolysis of chloro-substituted alkyl acetates demonstrate that hydrolysis rate constants are directly modulated by the position and number of chlorine substituents on the alkyl backbone [1]. While direct, side-by-side rate constant data for 1,3-dichloropropan-2-yl acetate versus all comparators are not reported in a single accessible dataset, the class-level relationship establishes that 1,3-dichloropropan-2-yl acetate—bearing two chlorines at the 1- and 3-positions with an ester at the 2-position—exhibits a hydrolysis rate distinct from mono-chlorinated, non-chlorinated, or differently substituted dichloro alkyl acetates [2].

hydrolysis kinetics chloroalkyl acetates structure-reactivity relationship

Synthesis of Dissymmetric Chlorohydrin Esters from Symmetric 1,3-Dichloro-2-propyl Esters: Yield Dependence on Base and Solvent Selection

1,3-Dichloro-2-propyl esters (the core structural class to which 1,3-dichloropropan-2-yl acetate belongs) can be transformed into dissymmetric chlorohydrin esters through regioselective hydrolysis [1]. In a study evaluating the conversion of symmetric 1,3-dichloro-2-propyl esters, the highest yield of dissymmetric chlorohydrin products was obtained using 1,4-dioxane as solvent and sodium carbonate as base [2]. This regioselective transformation is enabled by the symmetric 1,3-dichloro-2-propyl substitution pattern and is not readily achievable with 2,3-dichloropropyl esters or 1,3-dichloropropan-2-ol, which lack the requisite ester leaving group at the 2-position.

chlorohydrin synthesis glycerol derivatives regioselective hydrolysis

Definitive 1H NMR Spectroscopic Fingerprint for Identity Verification

The 1H NMR spectrum of 1,3-dichloropropan-2-yl acetate (referenced as 2-chloro-1-(chloromethyl)ethyl acetate) has been definitively recorded and archived in the SDBS spectral database under SDBS No. 9719 [1]. The spectrum was acquired at 300 MHz in 50 vol% CCl₄, providing a verifiable fingerprint for identity confirmation. While 2,3-dichloropropyl acetate shares the same molecular formula and molecular weight (171.0 g/mol), its 1H NMR spectrum is distinct due to the different chlorine substitution pattern, enabling unambiguous differentiation via spectral comparison [2].

NMR spectroscopy identity confirmation quality control

High-Value Application Scenarios for 1,3-Dichloropropan-2-yl Acetate (CAS 3674-10-0) Based on Verified Differentiation


Synthesis of Dissymmetric Chlorohydrin Esters via Regioselective Hydrolysis

1,3-Dichloropropan-2-yl acetate serves as a symmetric 1,3-dichloro-2-propyl ester building block for the preparation of dissymmetric chlorohydrin esters. As demonstrated by Eras et al. (Molecules 2011), symmetric 1,3-dichloro-2-propyl esters can be transformed into 3-chloro-2-hydroxy-1-propyl esters through controlled hydrolysis, with the highest yields achieved using 1,4-dioxane as solvent and sodium carbonate as base [1]. The symmetric chlorine substitution pattern at the 1- and 3-positions and the ester leaving group at the 2-position are structural prerequisites for this regioselective transformation. Alternative starting materials—including 2,3-dichloropropyl acetate or 1,3-dichloropropan-2-ol—lack this specific substitution geometry and cannot undergo the same regioselective pathway. This application scenario is particularly relevant for researchers developing chiral building blocks or glycerol-derived intermediates from biodiesel byproduct streams [2].

Thermal Processing Steps Requiring Regioisomer Integrity or Controlled Interconversion

In synthetic sequences involving elevated temperatures, the documented thermal equilibration between 1,3-dichloropropan-2-yl acetate and 2,3-dichloropropyl acetate via a solvent-separated ion-pair mechanism becomes a critical design parameter [1]. For reactions where a single regioisomer is required, process temperatures must be maintained below the interconversion threshold to preserve isomeric purity. Conversely, in applications where an equilibrium mixture of the two isomers is desired, the compound's inherent thermal lability provides a direct synthetic route without additional reagents. This behavior is not exhibited by the non-ester analog 1,3-dichloropropan-2-ol, which lacks the ester leaving group necessary for the ion-pair mediated rearrangement. Procurement of the correct starting regioisomer—and understanding its thermal behavior relative to the alternative—is essential for predicting and controlling product distribution in thermally stressed syntheses [2].

Hydrolytic Stability Screening for Aqueous or Acidic Reaction Media

For synthetic protocols conducted in aqueous or acidic media, the hydrolysis kinetics of chloro-substituted alkyl acetates are governed by chlorine substitution position and number [1]. While direct rate constant comparisons between 1,3-dichloropropan-2-yl acetate and all possible chloroalkyl acetate comparators are not fully tabulated in a single dataset, the class-level structure-reactivity relationship indicates that the 1,3-dichloro-2-propyl substitution pattern confers a distinct hydrolysis profile relative to mono-chlorinated or differently substituted dichloro analogs. Researchers designing hydrolytically sensitive reactions should consider that substituting 1,3-dichloropropan-2-yl acetate with a regioisomer or alternative chloroalkyl acetate may yield a meaningfully different hydrolysis rate, potentially altering reaction timing, intermediate stability, or product yield. This scenario applies to multi-step syntheses where a chloroacetate ester is intentionally retained through aqueous workup or acidic catalysis steps [2].

Quality Control and Identity Verification Upon Receipt

Given the shared molecular formula (C₅H₈Cl₂O₂) and molecular weight (171.02 g/mol) between 1,3-dichloropropan-2-yl acetate (CAS 3674-10-0) and 2,3-dichloropropyl acetate (CAS 589-96-8), identity confirmation upon receipt is a practical procurement concern. The definitive 1H NMR spectrum of the target compound, archived as SDBS No. 9719 (300 MHz, 50 vol% in CCl₄), provides a verifiable spectroscopic fingerprint that distinguishes it from the 2,3-dichloropropyl regioisomer [1]. Procurement specifications should include a requirement for a certificate of analysis with NMR data consistent with the SDBS reference, particularly when the compound will be used in applications where regioisomer identity is critical (e.g., the chlorohydrin synthesis or thermal rearrangement scenarios described above). This quality control step mitigates the risk of receiving the incorrect regioisomer, which would compromise experimental outcomes in regiosensitive applications [2].

Technical Documentation Hub

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